molecular formula C34H30N4O8S2 B2688432 N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide CAS No. 518333-95-4

N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide

Cat. No.: B2688432
CAS No.: 518333-95-4
M. Wt: 686.75
InChI Key: OQYZLMNLWVCXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide is a complex synthetic compound designed for advanced research applications. Its molecular structure incorporates multiple 4-ethoxybenzenesulfonamide groups and pyridine-4-carboxamide moieties, which are functional groups known in medicinal chemistry for their potential to interact with various biological targets . Compounds featuring benzenesulfonamide scaffolds are frequently investigated for their ability to modulate enzyme activity and receptor function . The specific symmetrical structure of this reagent suggests potential utility as a chemical probe or a building block in pharmaceutical development, particularly in the synthesis of novel molecules for biochemical screening. It may also serve as a key intermediate in organic synthesis and materials science research. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and operating within a well-ventilated fume hood.

Properties

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N-[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O8S2/c1-3-45-29-9-13-31(14-10-29)47(41,42)37(33(39)25-17-21-35-22-18-25)27-5-7-28(8-6-27)38(34(40)26-19-23-36-24-20-26)48(43,44)32-15-11-30(12-16-32)46-4-2/h5-24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYZLMNLWVCXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OCC)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-ethoxybenzenesulfonyl chloride. This intermediate can be synthesized from chlorosulfonic acid and phenetole . The subsequent steps involve the reaction of these intermediates under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups in the compound can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings provide structural stability and facilitate binding to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its bis-sulfonamide design. Below is a comparative analysis with related molecules:

Compound Name / ID Key Structural Features Biological Activity / Application Reference
Target Compound Bis-4-ethoxybenzenesulfonyl, pyridine-4-carboxamide core, phenyl bridge Hypothesized kinase inhibition (based on structural analogs) Inferred
N-(4-Ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide Ethylbenzenesulfonyl, tricyclic 8-oxa system No reported activity; structural complexity may impact solubility or bioavailability
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide Mono-sulfonamide, benzamide core (vs. pyridine) Unspecified; benzamide moiety often linked to protease or receptor modulation
N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide Bulky isopropyl substituents, no sulfonamide Metal coordination ligand; catalyzes hydroamination of aminoalkenes
Compound 14d (from ) Morpholino-thiopyrano-pyrimidine, halogenated pyridine-carboxamide PI3Kα inhibition (IC₅₀ = 0.12 µM vs. GDC-0941 IC₅₀ = 0.03 µM)
N-{4-Chloro-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide Chloro and hydroxybenzyl substituents Metabolite with unconfirmed activity; polar groups may influence ADME properties

Key Findings from Comparative Analysis

Sulfonamide vs. Non-Sulfonamide Derivatives: The target compound’s bis-sulfonamide design differentiates it from mono-sulfonamide analogs (e.g., ) and non-sulfonamide ligands (e.g., ). Sulfonamides generally improve water solubility but may increase metabolic stability risks . In contrast, compound 14d () replaces sulfonamide with a morpholino-thiopyrano-pyrimidine system, achieving potent PI3Kα inhibition (IC₅₀ = 0.12 µM) .

Impact of Substituents :

  • Bulky groups (e.g., tricyclic systems in or isopropyl in ) reduce solubility but enhance target specificity.
  • Halogenated derivatives (e.g., 14d–14g in ) show improved kinase inhibition, suggesting that electron-withdrawing groups optimize binding .

Comparatively, compound 14d’s morpholino-pyrimidine scaffold demonstrates clear PI3Kα inhibition, highlighting the importance of heterocyclic diversity .

Biological Activity

N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The sulfonamide moiety is known for its role in inhibiting certain enzymes, which can lead to various therapeutic effects. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases, which are critical in cellular signaling pathways. Inhibition of these kinases can disrupt cancer cell proliferation and survival.
  • Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory effects.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table of key findings:

Study Activity Model/Method Outcome
Study 1Kinase InhibitionIn vitro assaysPotent inhibition of Met kinase with IC50 values in low micromolar range
Study 2Anti-cancer ActivityGTL-16 xenograft modelComplete tumor stasis observed after oral administration
Study 3Anti-inflammatory EffectsMouse model of inflammationSignificant reduction in inflammatory markers

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In a preclinical study involving human gastric carcinoma xenografts, the compound demonstrated significant tumor growth inhibition, suggesting its potential as an anti-cancer agent.
  • Inflammation Management : In models of induced inflammation, the compound reduced key inflammatory cytokines, indicating its utility in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties and enhancing the selectivity of this compound for its intended targets. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the pyridine and sulfonamide groups have led to improved potency and selectivity against target kinases.
  • Safety Profile : Preliminary toxicity studies suggest a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Q & A

What are the optimal synthetic routes for this compound, and how can researchers validate purity and structural fidelity?

The compound’s synthesis likely involves multi-step nucleophilic substitutions and amide couplings. A validated approach could include:

  • Step 1 : Reacting pyridine-4-carboxylic acid derivatives with sulfonyl chlorides (e.g., 4-ethoxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form sulfonamide intermediates .
  • Step 2 : Coupling intermediates via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) to assemble the bis-sulfonamide core .
  • Validation : Use HPLC-MS for purity (>95%) and NMR (¹H/¹³C, 2D COSY/HSQC) to confirm connectivity. X-ray crystallography (if crystalline) provides definitive structural proof .

How can computational methods guide the design of analogs with improved bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or kinases). Focus on optimizing hydrogen bonds between the sulfonamide groups and active-site residues .
  • QSAR Modeling : Correlate structural features (e.g., ethoxy group position, sulfonamide spacing) with antimicrobial or antitumor activity from existing analogs .
  • ADMET Prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity risks early in design .

What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Perform IC50/EC50 assays in triplicate to confirm potency thresholds. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure compound-protein binding kinetics .
  • Off-Target Screening : Employ kinase panels or proteome-wide profiling to identify unintended interactions .

How can researchers characterize the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Sulfonamides are typically stable in acidic conditions but may hydrolyze in basic media .
  • Metabolic Stability : Use liver microsomes (human/rodent) to assess CYP450-mediated oxidation. Ethoxy groups are prone to O-dealkylation, requiring structural hardening (e.g., replacing ethoxy with trifluoromethoxy) .
  • Light/Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) and UV-Vis spectroscopy to detect photodegradation .

What advanced techniques elucidate the compound’s interaction with biological membranes?

  • Lipophilicity Profiling : Measure logP values (e.g., shake-flask method) and correlate with cellular permeability. The dual sulfonamide groups may reduce membrane penetration, necessitating prodrug strategies .
  • Caco-2 Assays : Quantify apical-to-basolateral transport to predict oral bioavailability .
  • Membrane Dynamics : Use fluorescence anisotropy or DSC (Differential Scanning Calorimetry) to study effects on lipid bilayer fluidity .

How can structural modifications enhance selectivity for a specific enzyme isoform?

  • Crystallographic Studies : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase II vs. IX) to identify isoform-specific binding pockets. Modify the pyridine ring substituents to exploit steric or electronic differences .
  • Fragment-Based Design : Screen fragment libraries to replace the ethoxy group with bulkier substituents (e.g., cyclopropyl) that fit isoform-specific cavities .

What analytical methods quantify trace impurities in synthesized batches?

  • LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry. Common byproducts include incomplete sulfonylation or oxidized pyridine derivatives .
  • NMR Relaxation Measurements : Identify residual solvents (e.g., DMF, THF) via ¹H NMR relaxation times .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) to confirm batch consistency .

How does the compound’s conformational flexibility impact its pharmacodynamics?

  • Dynamic NMR : Analyze rotational barriers of the sulfonamide linkages to assess rigidity. Restricted rotation may enhance target binding by reducing entropy loss .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to predict dominant conformations in aqueous vs. lipid environments .
  • SAR Studies : Compare activity of constrained analogs (e.g., bridged pyridines) with the parent compound to validate flexibility-activity relationships .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Intermediates : Use asymmetric catalysis (e.g., BINAP-metal complexes) to control stereochemistry during pyridine functionalization .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress and impurity formation .

How can researchers leverage this compound as a scaffold for dual-target inhibitors?

  • Hybrid Design : Conjugate the sulfonamide core with pharmacophores targeting complementary pathways (e.g., PARP and HDAC inhibitors) .
  • Proteomic Profiling : Use affinity chromatography-MS to identify secondary targets, then optimize substituents for balanced dual activity .
  • In Vivo Efficacy : Test hybrid analogs in xenograft models with biomarker analysis (e.g., phospho-kinase levels) to validate dual mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.